molecular formula C5H9N3S B13315508 4-Propyl-1,2,3-thiadiazol-5-amine

4-Propyl-1,2,3-thiadiazol-5-amine

Cat. No.: B13315508
M. Wt: 143.21 g/mol
InChI Key: FSWJOVIFCLVMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and industrial applications. The molecular formula of this compound is C5H9N3S, and it has a molecular weight of 143.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with propyl bromide under basic conditions, followed by cyclization with an oxidizing agent such as ferric chloride . Another approach involves the use of phosphoryl chloride as a cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

4-Propyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It also interacts with enzymes involved in cellular metabolism, thereby exerting its biological effects . The presence of the thiadiazole ring is crucial for its activity, as it facilitates binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-1,2,3-thiadiazol-5-amine is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Propyl-1,2,3-thiadiazol-5-amine is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential applications in medicine and agriculture. This article synthesizes existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H8N4S\text{C}_5\text{H}_8\text{N}_4\text{S}

This structure includes a thiadiazole ring that is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis0.15 µg/ml
Staphylococcus aureus0.12 µg/ml
Escherichia coli0.01 µg/ml
Pseudomonas aeruginosa0.25 µg/ml

These findings suggest its potential as a candidate for developing new antibiotics .

2. Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes and pathways related to cancer cell proliferation.

Case Study:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)4.27
HCT116 (Colon Cancer)3.29
A549 (Lung Cancer)10.0

These studies indicate that the compound can significantly inhibit cancer cell growth and may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:

  • Inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.
  • Disruption of STAT transcription factors involved in tumor growth and survival.

Molecular docking studies suggest that the compound's binding affinity to these targets enhances its anticancer efficacy .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-propylthiadiazol-5-amine

InChI

InChI=1S/C5H9N3S/c1-2-3-4-5(6)9-8-7-4/h2-3,6H2,1H3

InChI Key

FSWJOVIFCLVMTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.